molecular formula C13H18O3 B13777900 tert-Pentyl 2-methylperbenzoate CAS No. 70833-39-5

tert-Pentyl 2-methylperbenzoate

Cat. No.: B13777900
CAS No.: 70833-39-5
M. Wt: 222.28 g/mol
InChI Key: NCZFBVMGEJVRDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Pentyl 2-methylperbenzoate is an organic compound primarily used as an oxidizing agent in organic synthesis. It is known for its ability to oxidize alcohols, ethers, and ketones, producing corresponding carbonyl compounds. This compound is valuable in the preparation of aldehydes, ketones, and acids .

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Pentyl 2-methylperbenzoate can be synthesized through the esterification reaction of hydrogen peroxide and benzoic acid. The process involves adding hydrogen peroxide to a reaction flask, followed by the slow addition of benzoic acid. Sodium bicarbonate is used as a catalyst. The mixture is then heated to reflux conditions, resulting in the formation of this compound .

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction is typically carried out in a continuous flow reactor to ensure consistent product quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is common in industrial production .

Chemical Reactions Analysis

Types of Reactions

tert-Pentyl 2-methylperbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Pentyl 2-methylperbenzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Pentyl 2-methylperbenzoate involves the transfer of oxygen atoms to the substrate, resulting in the oxidation of the substrate. This process typically involves the formation of a reactive intermediate, which then reacts with the substrate to produce the desired product . The molecular targets and pathways involved depend on the specific reaction and substrate.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl hydroperoxide: Another organic peroxide used as an oxidizing agent.

    tert-Butyl perbenzoate: Similar in structure but with a tert-butyl group instead of a tert-pentyl group.

    tert-Amyl hydroperoxide: Similar in function but with different alkyl groups.

Uniqueness

tert-Pentyl 2-methylperbenzoate is unique due to its specific structure, which provides distinct reactivity and selectivity in oxidation reactions. Its ability to produce a wide range of carbonyl compounds makes it valuable in organic synthesis .

Properties

CAS No.

70833-39-5

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

2-methylbutan-2-yl 2-methylbenzenecarboperoxoate

InChI

InChI=1S/C13H18O3/c1-5-13(3,4)16-15-12(14)11-9-7-6-8-10(11)2/h6-9H,5H2,1-4H3

InChI Key

NCZFBVMGEJVRDI-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)OOC(=O)C1=CC=CC=C1C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.